Cas no 755038-02-9 (BI 2536)

BI 2536 structure
BI 2536 structure
Product Name:BI 2536
Numéro CAS:755038-02-9
Le MF:C28H39N7O3
Mégawatts:521.654365777969
MDL:MFCD10565924
CID:68758
PubChem ID:11364421
Update Time:2025-04-18

BI 2536 Propriétés chimiques et physiques

Nom et identifiant

    • 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide
    • BI 2536
    • (R)-4-((8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
    • 4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
    • Benzamide, 4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)-
    • BI 2536 (BI-2536)
    • BI-2536
    • 4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)-benzamide
    • 4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)-benzamide,type II anhydrate
    • BI2536
    • 4LJG22T9C6
    • 4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide
    • C28H39N7O3
    • 4-[[(7R)-8
    • CHEMBL513909
    • NCGC00253438-01
    • XQVVPGYIWAGRNI-JOCHJYFZSA-N
    • BRD-K64890080-001-01-3
    • SMR004702852
    • HY-50698
    • BP-23384
    • 4-{[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino}-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
    • SCHEMBL372489
    • EX-8611
    • 755038-02-9
    • NSC-799359
    • US8598172, 5
    • BDBM25121
    • BCPP000342
    • MLS006011060
    • CCG-264824
    • 4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methyl-4-piperidyl)benzamide
    • BI 2536 [WHO-DD]
    • AKOS022179331
    • NSC-755983
    • EN300-18167228
    • EX-A2350
    • MFCD10565924
    • AS-16191
    • CS-0071
    • NSC799359
    • 4-((R)-8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-pteridin-2-ylamino)-3-methoxy-N-(1-methyl-piperidin-4-yl)-benzamide
    • (R)-BI-2536
    • R78
    • UNII-4LJG22T9C6
    • Benzamide, 4-(((7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl)amino)-3-methoxy-N-(1-methyl-4-piperidinyl)-
    • SW218289-2
    • NSC755983
    • DTXSID20226442
    • ((R)-4-[(8-Cyclopentyl-7-Et-5,6,7,8-tetrahydro-5-Me-6-oxo-2-pteridinyl)amino]-3-methoxy-N-(1-Me-4-piperidinyl)benzamide
    • (R)-4-((8-CYCLOPENTYL-7-ETHYL-5,6,7,8-TETRAHYDRO-5-METHYL-6-OXO-2-PTERIDINYL)AMINO)-3-METHOXY-N-(1-METHYL-4-PIPERIDINYL)BENZAMIDE
    • AC-32625
    • GTPL5666
    • BCP9000402
    • Q27075215
    • A19139
    • s1109
    • AMY24180
    • (R)-4-(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
    • CHEBI:49868
    • BRD-K64890080-001-13-8
    • (R)-4-[(8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide
    • SDCCGSBI-0654342.P001
    • MDL: MFCD10565924
    • Piscine à noyau: 1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1
    • La clé Inchi: XQVVPGYIWAGRNI-JOCHJYFZSA-N
    • Sourire: O=C1[C@@H](CC)N(C2=C(C=NC(NC3C=CC(=CC=3OC)C(NC3CCN(C)CC3)=O)=N2)N1C)C1CCCC1

Propriétés calculées

  • Qualité précise: 521.31100
  • Masse isotopique unique: 521.31143813g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 38
  • Nombre de liaisons rotatives: 7
  • Complexité: 816
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: 18
  • Le xlogp3: 3.7
  • Surface topologique des pôles: 103

Propriétés expérimentales

  • Dense: 1.28
  • Le PSA: 102.93000
  • Le LogP: 4.08860

BI 2536 Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302
  • Déclaration d'avertissement: P280-P305+P351+P338
  • Conditions de stockage:4°C, protect from light

BI 2536 PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B129994-5mg
BI 2536
755038-02-9 ≥98%
5mg
¥219.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B129994-10mg
BI 2536
755038-02-9 ≥98%
10mg
¥329.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B129994-100mg
BI 2536
755038-02-9 ≥98%
100mg
¥1869.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B129994-50mg
BI 2536
755038-02-9 ≥98%
50mg
¥1099.90 2023-09-04
DC Chemicals
DC7083-100 mg
Bi 2536
755038-02-9 >98%
100mg
$450.0 2022-03-01
DC Chemicals
DC7083-250 mg
Bi 2536
755038-02-9 >98%
250mg
$900.0 2022-03-01
DC Chemicals
DC7083-1 g
Bi 2536
755038-02-9 >98%
1g
$1900.0 2022-03-01
S e l l e c k ZHONG GUO
S1109-10mM (1mL in DMSO)
BI 2536
755038-02-9 99.9%
10mM (1mL in DMSO)
¥1978.87 2023-09-16
S e l l e c k ZHONG GUO
S1109-5mg
BI 2536
755038-02-9 99.9%
5mg
¥981.57 2023-09-16
S e l l e c k ZHONG GUO
S1109-50mg
BI 2536
755038-02-9 99.9%
50mg
¥5492.59 2023-09-16

BI 2536 Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:755038-02-9)BI 2536
Numéro de commande:A19139
État des stocks:in Stock
Quantité:10mg/50mg/100mg/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 04:07
Prix ($):160.0/378.0/492.0/832.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:755038-02-9)BI 2536
A19139
Pureté:99%/99%/99%/99%
Quantité:10mg/50mg/100mg/1g
Prix ($):160.0/378.0/492.0/832.0
Courriel